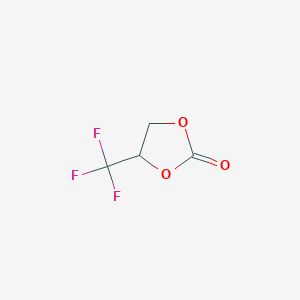

4-(Trifluoromethyl)-1,3-dioxolan-2-one

描述

Contextualization within Fluorinated Cyclic Carbonate Chemistry

Fluorinated cyclic carbonates (FCCs) are a pivotal class of compounds in materials science and electrochemistry. The process of fluorination—substituting hydrogen atoms with fluorine—dramatically alters the properties of parent compounds like ethylene (B1197577) carbonate or propylene (B89431) carbonate. acs.org The introduction of fluorine, one of the most electronegative elements, enhances the oxidative stability and modulates the solvation properties of the carbonate molecule. acs.orgresearchgate.net

The trifluoromethyl group in 4-(Trifluoromethyl)-1,3-dioxolan-2-one is particularly impactful. This group enhances the compound's electrochemical stability and provides high thermal and chemical resistance. Quantum chemical calculations have shown that both the quantity and the position of fluorine substituents significantly affect the oxidation and reduction potentials of carbonate molecules. acs.org This strategic fluorination is crucial for designing electrolytes that can withstand the high-voltage conditions of next-generation energy storage devices. researchgate.net

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Primary Application Focus |

|---|---|---|---|---|

| This compound | C₄H₃F₃O₃ | 156.06 | -CF₃ group enhances electrochemical and thermal stability. | High-voltage lithium-ion battery electrolytes. researchgate.net |

| 4-Fluoro-1,3-dioxolan-2-one (FEC) | C₃H₃FO₃ | 106.05 | -F substituent; widely used for SEI formation. guidechem.com | Electrolyte additive for lithium-ion batteries. nih.govlookchem.com |

| 4,5-Difluoro-1,3-dioxolan-2-one (DFEC) | C₃H₂F₂O₃ | 124.04 | Two -F substituents for improved stability. azom.com | SEI-forming additive in lithium metal batteries. azom.com |

| Ethylene Carbonate (EC) | C₃H₄O₃ | 88.06 | Non-fluorinated parent compound; high dielectric constant. | Standard high-polarity solvent in lithium-ion battery electrolytes. |

Significance in Contemporary Chemical Science and Technology

The unique properties of this compound have established its importance in several high-tech areas, most notably in energy storage.

Energy Storage: The primary application of this compound is as a co-solvent or additive in non-aqueous electrolytes for high-voltage lithium-ion batteries (LIBs). google.com The demand for LIBs with higher energy density necessitates the use of cathode materials that operate at voltages above 4.5 V. researchgate.net At these potentials, conventional carbonate electrolytes decompose, leading to poor battery performance and safety concerns. The superior anodic stability of fluorinated carbonates like this compound makes them highly promising for these high-voltage systems. researchgate.net Its presence in the electrolyte facilitates the formation of a stable and effective solid electrolyte interphase (SEI) on the electrode surfaces. nih.govazom.com This passivation layer is critical for suppressing further electrolyte decomposition, preventing dendrite growth on lithium metal anodes, and ultimately enhancing the cycling stability and lifespan of the battery. researchgate.netazom.com

Chemical Synthesis and Materials Science: Beyond electrochemistry, this compound serves as a valuable building block in organofluorine chemistry. The trifluoromethyl group is a key pharmacophore in many pharmaceuticals and agrochemicals due to its ability to increase metabolic stability, binding affinity, and lipophilicity. mdpi.comnih.gov As an intermediate, this compound provides a pathway to introduce the -CF₃ moiety into more complex molecular architectures. google.com Furthermore, its ability to be incorporated into polymer formulations can enhance material properties such as durability and resistance to environmental factors, opening avenues for its use in advanced material science.

| Area of Research | Specific Application | Key Findings and Significance |

|---|---|---|

| Energy Storage (Lithium-Ion Batteries) | High-voltage electrolyte component | The -CF₃ group provides excellent oxidative stability, enabling stable battery operation at high voltages (>4.5 V). researchgate.netgoogle.com |

| Energy Storage (Lithium-Ion Batteries) | Solid Electrolyte Interphase (SEI) formation | Contributes to forming a robust passivation layer on electrodes, improving cycling efficiency and battery lifespan. researchgate.netnih.govazom.com |

| Organofluorine Chemistry | Synthetic intermediate | Acts as a building block for introducing the trifluoromethyl group into complex organic molecules for pharmaceuticals or agrochemicals. google.com |

| Material Science | Polymer modification | Incorporation into polymer structures can enhance thermal stability, chemical resistance, and durability. |

Structure

3D Structure

属性

IUPAC Name |

4-(trifluoromethyl)-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O3/c5-4(6,7)2-1-9-3(8)10-2/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZFQPGIDVGTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393522, DTXSID801265386 | |

| Record name | 4-(trifluoromethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167951-81-7, 167951-80-6 | |

| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167951-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(trifluoromethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoropropylene carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Trifluoromethyl 1,3 Dioxolan 2 One

Established Reaction Pathways

Two principal routes dominate the synthesis of this fluorinated cyclic carbonate: the cycloaddition of carbon dioxide to a trifluoromethyl-substituted epoxide and the cyclocondensation of 3,3,3-trifluoropropane-1,2-diol (B3041947) with a carbonylating agent.

The reaction of 3,3,3-trifluoro-1,2-epoxypropane with carbon dioxide represents a highly atom-economical pathway to produce 4-(trifluoromethyl)-1,3-dioxolan-2-one. mdpi.comuky.edu This method is part of a broader class of reactions that utilize CO2 as a C1 feedstock, converting it into valuable chemicals like cyclic carbonates. mdpi.comfrontiersin.org The thermodynamic stability of CO2 necessitates the use of catalysts to activate the epoxide for the reaction to proceed efficiently. mdpi.comuky.edu

A variety of catalytic systems have been developed to facilitate the cycloaddition of CO2 to epoxides. These systems often involve a Lewis acid component to activate the epoxide and a nucleophile to initiate the ring-opening.

Metal-Based Systems: Lewis acidic metal complexes are widely employed. For the synthesis of this compound, catalysts such as magnesium iodide (MgI₂) and zinc bromide (ZnBr₂) have been utilized. These systems typically require elevated temperatures, in the range of 80–100°C, to achieve moderate yields. Other research into CO2 cycloaddition has explored a wide array of metal catalysts, including zinc-salphen complexes and constrained aluminum chloride complexes, which have shown high activity for various epoxides. semanticscholar.orgrsc.org The combination of a metal catalyst with a co-catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), is a common strategy to enhance catalytic activity. rsc.org

Organocatalysts: Ionic liquids (ILs) and other organic bases have emerged as effective catalysts for this transformation. uky.edufrontiersin.org Amine-functionalized ionic liquids, for instance, can offer a dual function, where the imidazolium (B1220033) ring catalyzes the epoxide ring-opening and another functional group stabilizes the active nucleophile. frontiersin.org While not always specific to trifluoromethylated epoxides, these systems demonstrate the potential for metal-free catalysis under various conditions.

Table 1: Catalytic Systems for CO2 Insertion into Epoxides

| Catalyst System | Epoxide Substrate | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

|---|---|---|---|---|---|

| MgI₂/ZnBr₂ | 3,3,3-Trifluoro-1,2-epoxypropane | 80–100 | Not Specified | 50–65 | |

| Zn(salphen)/NBu₄Br | Various Epoxides | Not Specified | Not Specified | Not Specified | semanticscholar.orgnih.gov |

| Amine-Functionalized Ionic Liquid | Epichlorohydrin (B41342) | 80 | 1 (Atmospheric) | Good Yield | frontiersin.org |

The mechanism of catalyzed CO2 cycloaddition to epoxides has been a subject of detailed investigation, often employing computational methods like Density Functional Theory (DFT). semanticscholar.orgnih.gov The generally accepted mechanism involves several key steps:

Epoxide Activation: The catalytic cycle typically begins with the activation of the epoxide ring. In metal-catalyzed systems, the Lewis acidic metal center coordinates to the oxygen atom of the epoxide, polarizing the C-O bond and making it more susceptible to nucleophilic attack. semanticscholar.orgresearchgate.net With certain organocatalysts, such as nicotinamidium halides, activation can occur through the formation of a hydrogen bond between the catalyst and the epoxide oxygen. nih.gov

Nucleophilic Ring-Opening: A nucleophile, often a halide anion (Br⁻ or I⁻) from the catalyst or co-catalyst, attacks one of the epoxide's carbon atoms. researchgate.net This attack leads to the opening of the epoxide ring and the formation of a halo-alkoxide intermediate. semanticscholar.orgresearchgate.net DFT studies have examined the preference for attack at the more or less substituted carbon atom. semanticscholar.orgnih.gov

CO2 Insertion: The resulting alkoxide intermediate then acts as a nucleophile, attacking the electrophilic carbon atom of the carbon dioxide molecule. This step forms a hemicarbonate species. researchgate.net

Ring-Closing: The final step is an intramolecular cyclization. The oxygen atom from the original halo-alkoxide attacks the carbonyl carbon of the newly formed carbonate moiety, displacing the halide and forming the five-membered cyclic carbonate ring. semanticscholar.orgnih.gov This step regenerates the nucleophilic catalyst, allowing it to participate in another catalytic cycle. The ring-closing step has been identified as being significantly more challenging than the initial ring-opening. nih.govresearchgate.net

An alternative and well-established route involves the reaction of a pre-formed diol, 3,3,3-trifluoropropane-1,2-diol, with a suitable C1 carbonyl source. This method builds the cyclic carbonate structure through a condensation reaction, eliminating a small molecule.

Phosgene (B1210022) (COCl₂) is a highly reactive and effective carbonylating agent for the synthesis of cyclic carbonates from 1,2-diols. researchgate.net The reaction of 3,3,3-trifluoropropane-1,2-diol with phosgene proceeds under low-temperature conditions (e.g., 0–5°C) and can provide good yields, typically in the range of 60–75%. This method is suitable for both laboratory and industrial-scale production. The high reactivity of phosgene ensures efficient conversion, but its extreme toxicity necessitates stringent safety precautions.

To circumvent the hazards associated with phosgene, safer alternative carbonylating agents have been explored. Urea (B33335) serves as an economical and environmentally benign substitute. chembk.com The synthesis of this compound can be achieved by heating a mixture of 3,3,3-trifluoropropane-1,2-diol and urea in the presence of a catalyst. chembk.com The molar ratio of the diol to urea can range from 1:1 to 4:1. The reaction is typically conducted at high temperatures (150°C to 190°C) and under a slight vacuum to facilitate the removal of the ammonia (B1221849) byproduct, which drives the reaction to completion. chembk.com After cooling, the product is isolated through solid-liquid separation and purified by rectification. chembk.com This method is noted for its mild reaction conditions and simple process. chembk.com

Table 2: Cyclocondensation Methods for this compound

| Carbonylating Agent | Diol Substrate | Temperature (°C) | Yield (%) | Byproduct | Reference |

|---|---|---|---|---|---|

| Phosgene (COCl₂) | 3,3,3-Trifluoropropane-1,2-diol | 0–5 | 60–75 | HCl |

Cyclocondensation of 3,3,3-Trifluoropropane-1,2-diol with Carbonylating Agents

Comparative Analysis of Synthetic Routes

The synthesis of this compound, also known as (Trifluoromethyl)ethylene Carbonate, can be achieved through several distinct chemical pathways. tcichemicals.com The most prominent methods include the phosgene method, transesterification, the direct use of carbon dioxide with trifluoropropylene oxide, and a method involving urea. chembk.com Each route presents a unique profile regarding its efficiency, scalability, and environmental impact.

Evaluation of Efficiency and Scalability

The efficiency and scalability of a synthetic route are critical for its practical application, whether in a laboratory or industrial setting. The traditional phosgene method, while effective, is often hampered by the extreme toxicity of the primary reagent. In contrast, methods like transesterification and oxidative carbonylation can offer high yields, with the latter reportedly achieving over 90%. A newer approach utilizing urea and 3,3,3-trifluoro-1,2-propanediol is noted for its simple process. chembk.com

Continuous flow systems are favored for industrial-scale synthesis to improve safety and heat/mass transfer. For instance, oxidative carbonylation in tubular reactors can achieve conversions greater than 95% with short residence times. Catalyst recycling is another key factor for scalability; heterogeneous catalysts used in transesterification reactions have shown the potential for reuse with minimal loss of activity over multiple cycles.

| Synthetic Route | Key Reagents | Typical Yield | Scalability Notes |

|---|---|---|---|

| Phosgene Method | 3,3,3-Trifluoro-1,2-propanediol, Phosgene | 60-75% | Industrial use is limited by the high toxicity of phosgene. |

| Transesterification | 3,3,3-Trifluoro-1,2-propanediol, Ethylene (B1197577) Carbonate | 70-85% | Good for lab scale; catalyst recycling is feasible. |

| CO₂ Insertion/Cycloaddition | Trifluoropropylene oxide, CO₂ | 50-65% (with diol) | Considered a green route; efficiency depends heavily on the catalyst system. chembk.comresearchgate.net |

| Urea Method | 3,3,3-Trifluoro-1,2-propanediol, Urea | Data not specified | Described as a simple process suitable for scale-up. chembk.com |

| Oxidative Carbonylation | Epoxide, CO, O₂ | >90% | Well-suited for industrial continuous flow processes. |

Environmental and Economic Considerations of Different Methodologies

The environmental and economic aspects of chemical synthesis are increasingly important. The phosgene route is the least favorable from an environmental standpoint due to the use of highly toxic and corrosive phosgene gas. In contrast, routes that utilize carbon dioxide (CO₂) as a C1 building block are particularly attractive as they offer a way to valorize a greenhouse gas. researchgate.net The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a prime example of green chemistry. researchgate.netresearchgate.net

The method employing urea and 3,3,3-trifluoro-1,2-propanediol is highlighted for being both economical and environmentally friendly. chembk.com This process is advantageous due to its mild reaction conditions and the generation of ammonia as a byproduct, which is less hazardous than the reagents in the phosgene pathway. chembk.com Transesterification methods are generally considered to have a moderate environmental impact, with their sustainability profile being improved by the potential for catalyst recycling. Economically, the cost of starting materials, catalysts, and the complexity of the process are key determinants. The urea-based method is presented as an economical option due to readily available and inexpensive reagents. chembk.com

Advanced Synthetic Approaches and Future Directions

Research into the synthesis of this compound continues to evolve, with a focus on stereocontrol, its use in complex molecule synthesis, and the development of more efficient and sustainable catalytic systems.

Stereoselective Synthesis and Chiral Induction

The 4-position of the 1,3-dioxolan-2-one ring is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The development of stereoselective syntheses to produce enantiomerically pure forms of this compound is a significant area of research, as the chirality of a molecule is often crucial in pharmaceutical applications. Asymmetric synthesis can be achieved using chiral catalysts or by starting from chiral precursors. mdpi.comnih.gov While specific studies on the stereoselective synthesis of this compound are not detailed in the provided results, the broader field of asymmetric synthesis of related 1,3-dioxolanes is well-established. mdpi.comresearchgate.net Biocatalysis, using enzymes to perform chemical transformations, represents a powerful approach to achieve high stereoselectivity under mild conditions. nih.govescholarship.org The use of aldolase (B8822740) enzymes, for example, has been explored for the synthesis of chiral organofluorine compounds. escholarship.org Future work in this area will likely involve the application of chiral metal complexes or organocatalysts to the cycloaddition reaction between CO₂ and a suitable trifluoromethyl-containing precursor to induce high enantioselectivity. acs.orgnih.gov

Derivatization Strategies for Complex Molecules

This compound serves as a valuable synthetic intermediate, or building block, for constructing more complex molecules. The trifluoromethyl (CF₃) group is a key feature in many pharmaceuticals and agrochemicals, and this compound provides a means to introduce a trifluoromethylated, chiral C3 synthon into a larger molecular framework. acs.orgcas.cn

Derivatization can occur through various reactions, including:

Ring-opening reactions: Nucleophiles can open the cyclic carbonate ring to yield functionalized derivatives. This strategy is useful for creating linear structures containing the trifluoromethyl group and two adjacent oxygen functionalities.

Substitution reactions: The compound can undergo nucleophilic substitution to introduce different functional groups.

Use as a chiral benzoyl anion equivalent: In some contexts, related chiral dioxolanones, after manipulation, can function as equivalents of chiral acyl anions, a powerful tool in asymmetric synthesis. nih.govresearchgate.net

These strategies allow chemists to leverage the pre-defined structure and stereochemistry of the dioxolanone to build intricate, high-value molecules.

Exploration of Novel Precursors and Catalyst Systems

Future progress in the synthesis of this compound is heavily reliant on the discovery of novel precursors and more efficient catalyst systems. A major focus is on enhancing the efficiency of "green" pathways, particularly the cycloaddition of CO₂ to epoxides. researchgate.net Research in this area explores a wide range of catalysts, including:

Homogeneous catalysts: These include metal complexes and ionic liquids that can show high activity and selectivity under mild conditions. researchgate.netresearchgate.net

Heterogeneous catalysts: Solid catalysts, such as metal-organic frameworks (MOFs) or functionalized porous polymers, are highly desirable for industrial applications because they can be easily separated from the reaction mixture and recycled. rsc.org

Organocatalysts: The use of metal-free, small organic molecules as catalysts is a rapidly growing field, offering potential for low-cost and environmentally benign processes.

Reactivity and Chemical Transformations of 4 Trifluoromethyl 1,3 Dioxolan 2 One

Influence of the Trifluoromethyl Substituent on Ring Reactivity

The trifluoromethyl group is a key determinant of the molecule's reactivity, significantly modifying the electronic properties of the 1,3-dioxolan-2-one ring system.

The trifluoromethyl group is one of the most potent electron-withdrawing substituents used in organic chemistry, an effect that stems from the high electronegativity of the three fluorine atoms. This property is transmitted primarily through a strong negative inductive effect (-I effect), which significantly reduces the electron density of the adjacent carbon atom (C4) and, by extension, the entire dioxolanone ring.

This substantial polarization has a dual impact on the ring's stability. The withdrawal of electron density strengthens the sigma bonds within the ring, which can contribute to thermal stability. Conversely, the electronic strain induced by the powerful electronegativity of the -CF₃ group can render the ring more susceptible to chemical cleavage under specific conditions. The electron-poor nature of the ring, particularly the carbonyl carbon, makes it a prime target for electron-rich species.

| Feature | Influence of Trifluoromethyl (-CF₃) Group |

| Primary Electronic Effect | Strong Inductive Electron Withdrawal (-I) |

| Impact on Ring Electron Density | Significant decrease across the ring system |

| Effect on Adjacent Carbons | Creates a strong partial positive charge (δ+) on C4 and C2 |

| Consequence for Stability | Enhances stability towards electrophilic attack but increases susceptibility to nucleophilic ring-opening |

A direct consequence of the -CF₃ group's electron-withdrawing nature is the enhanced electrophilicity of the ring's carbon atoms, especially the carbonyl carbon (C2). This effect makes 4-(Trifluoromethyl)-1,3-dioxolan-2-one significantly more reactive towards nucleophiles compared to its non-fluorinated analog, ethylene (B1197577) carbonate.

The attack of a nucleophile is predominantly directed at the carbonyl carbon (C2), which bears a significant partial positive charge. The presence of the -CF₃ group at C4 further polarizes the C2=O bond, increasing its susceptibility. Studies on substituted five-membered cyclic carbonates have shown that the presence of a strong electron-withdrawing group accelerates the rate of reaction with nucleophiles. researchgate.netresearchgate.net

| Carbon Position | Electrophilicity without -CF₃ Group | Electrophilicity with -CF₃ Group | Reason for Change |

| C2 (Carbonyl) | Moderately Electrophilic | Highly Electrophilic | Inductive effect of -CF₃ group is transmitted through the ring, increasing the partial positive charge. |

| C4 | Low Electrophilicity | Moderately Electrophilic | Direct attachment of the strongly electron-withdrawing -CF₃ group creates a significant partial positive charge. |

| C5 | Low Electrophilicity | Slightly Enhanced Electrophilicity | Minor inductive effect transmitted from C4. |

Fundamental Reaction Pathways

The enhanced electrophilicity of the ring governs the primary reaction pathways of this compound, which mainly involve reactions with reducing agents and nucleophiles.

While the cyclic carbonate structure is generally stable to oxidation, under forcing conditions with strong oxidizing agents, cleavage of the ring can occur. The oxidation of this compound could potentially lead to the formation of trifluoroacetic acid and other degradation products, although this is not a common synthetic transformation for this class of compounds. The high stability of the C-F bonds and the electron-poor nature of the ring make it resistant to many common oxidative procedures.

The carbonyl group of the cyclic carbonate is susceptible to reduction by strong hydride-donating reagents. The reaction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) results in the reductive cleavage of the carbonate ester. masterorganicchemistry.combyjus.comyoutube.com This process opens the ring to ultimately yield the corresponding diol. For this compound, this reaction produces 3,3,3-trifluoro-1,2-propanediol. The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon, followed by ring opening and further reduction of the resulting intermediate.

| Reaction | Reagent | Product | Description |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workup (e.g., H₂O) | 3,3,3-Trifluoro-1,2-propanediol | The strong nucleophilic hydride attacks the carbonyl carbon, leading to ring-opening and reduction to the diol. masterorganicchemistry.combyjus.com |

The most characteristic reaction of this compound is its ring-opening via nucleophilic acyl substitution at the carbonyl carbon. This pathway serves as an effective method for introducing functional groups onto a 3,3,3-trifluoropropane backbone. The reaction is facilitated by the electron-withdrawing -CF₃ group, which activates the carbonyl group for attack. researchgate.net

The reaction with a nucleophile (Nu⁻) proceeds by attack at the C2 carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, cleaving one of the C-O bonds in the ring. The regioselectivity of the ring-opening (cleavage of the O1-C2 bond vs. the O3-C2 bond) is influenced by the nature of the nucleophile and reaction conditions. Research on similar substituted cyclic carbonates indicates that electron-withdrawing groups favor the formation of secondary alcohols upon aminolysis. researchgate.netresearchgate.net

Common nucleophilic ring-opening reactions include:

Hydrolysis: Reaction with water or hydroxide (B78521) ions yields 3,3,3-trifluoro-1,2-propanediol, with the release of carbon dioxide.

Alcoholysis: Reaction with an alcohol in the presence of a catalyst yields a hydroxyalkyl carbonate.

Aminolysis: Reaction with primary or secondary amines is a key reaction that produces hydroxyurethanes (carbamates), which are valuable intermediates in polymer chemistry. researchgate.net

| Reaction Type | Nucleophile | General Product Structure | Functional Group Introduced |

| Hydrolysis | H₂O / OH⁻ | HO-CH₂-CH(CF₃)-OH | Diol (via ring opening and decarboxylation) |

| Alcoholysis | R-OH | R-O-C(=O)O-CH₂-CH(CF₃)-OH | Carbonate-Alcohol |

| Aminolysis | R-NH₂ | R-NH-C(=O)O-CH₂-CH(CF₃)-OH | Urethane (Carbamate)-Alcohol |

Reaction Mechanisms and Kinetics

The reaction mechanisms of this compound predominantly involve the ring-opening of the dioxolanone structure. This process is typically initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. The presence of the trifluoromethyl group at the 4-position plays a crucial role in activating the molecule towards such reactions.

The general mechanism for the nucleophilic ring-opening of a 1,3-dioxolan-2-one involves the formation of a tetrahedral intermediate, followed by the cleavage of a carbon-oxygen bond to open the ring. In the case of this compound, the inductive effect of the CF3 group withdraws electron density from the ring, making the carbonyl carbon more electron-deficient and thus a better target for nucleophiles.

Common chemical transformations include:

Hydrolysis: In the presence of water, this compound can undergo hydrolysis to yield 3,3,3-trifluoro-1,2-propanediol and carbon dioxide. This reaction is often catalyzed by acids or bases.

Alcoholysis/Transesterification: Reaction with alcohols leads to the formation of linear carbonates. This transesterification process is a key reaction in the synthesis of various organic carbonates.

Aminolysis: Amines can react with the cyclic carbonate to form carbamates, which are important functional groups in polyurethane chemistry.

Ring-Opening Polymerization (ROP): Under specific conditions with suitable initiators, this compound can undergo ring-opening polymerization to produce polycarbonates. The properties of these polymers are influenced by the pendant trifluoromethyl groups.

While specific kinetic data for this compound are not extensively available in the public domain, the principles of physical organic chemistry suggest that the rate of nucleophilic attack on this compound would be significantly faster than on its non-fluorinated analog, propylene (B89431) carbonate. The electron-withdrawing CF3 group stabilizes the negative charge that develops on the carbonyl oxygen in the transition state of the nucleophilic addition step, thereby lowering the activation energy of the reaction.

Comparison of Reactivity with Analogous Cyclic Carbonates

A comparative analysis of the reactivity of this compound with its structural analogs, such as propylene carbonate (PC) and 4-(chloromethyl)-1,3-dioxolan-2-one (B1347359), highlights the profound impact of the substituent at the 4-position.

Electronic Effects:

The primary difference in reactivity stems from the electronic nature of the substituent. The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. In contrast, the methyl group in propylene carbonate is electron-donating, and the chloromethyl group is moderately electron-withdrawing.

This difference in electronic properties directly affects the electrophilicity of the carbonyl carbon. The order of electrophilicity, and thus the expected reactivity towards nucleophiles, is:

This compound > 4-(Chloromethyl)-1,3-dioxolan-2-one > Propylene Carbonate

Steric Effects:

Steric hindrance can also play a role in the reactivity of these compounds. The trifluoromethyl group is bulkier than a methyl group, which could potentially hinder the approach of a nucleophile. However, in many cases, the strong activating electronic effect of the CF3 group is expected to dominate over its steric bulk. Studies on other cyclic carbonates have shown that steric hindrance can negatively influence reactivity. mdpi.com

Table of Analogous Compounds

| Compound Name | Structure | Substituent at C4 | Electronic Effect of Substituent | Expected Reactivity |

| This compound |  | -CF3 | Strongly Electron-Withdrawing | High |

| 4-(Chloromethyl)-1,3-dioxolan-2-one |  | -CH2Cl | Moderately Electron-Withdrawing | Moderate |

| Propylene Carbonate |  | -CH3 | Electron-Donating | Low |

Detailed Research Findings:

Theoretical studies on fluorinated carbonates have provided insights into how fluorination impacts their molecular properties and reactivity. acs.org Quantum chemical calculations have shown that fluorine substitution significantly affects the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. acs.org A lower LUMO energy, as would be expected for this compound, indicates a greater susceptibility to nucleophilic attack. Furthermore, fluorination can enhance the anodic stability of cyclic carbonates, a property that is beneficial in applications such as lithium-ion battery electrolytes. osti.gov

In contrast, studies on the hydrolysis of propylene carbonate have shown that it is relatively slow. publisso.de The enzymatic hydrolysis of 4-methyl-1,3-dioxolan-2-one (propylene carbonate) is significantly faster than its hydrolysis in a phosphate (B84403) buffer, indicating that uncatalyzed hydrolysis is a slow process. publisso.de Given the electronic effects, the spontaneous hydrolysis of this compound is anticipated to be faster than that of propylene carbonate under similar conditions.

The reactivity of 4-(chloromethyl)-1,3-dioxolan-2-one lies between the trifluoromethyl and methyl analogs. The chloromethyl group is electron-withdrawing, but to a lesser extent than the trifluoromethyl group. Kinetic studies on the reactions of epichlorohydrin (B41342) to form 4-(chloromethyl)-1,3-dioxolan-2-one have been conducted, providing information on the activation energy for its formation. researchgate.net

Spectroscopic and Advanced Characterization of 4 Trifluoromethyl 1,3 Dioxolan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of 4-(Trifluoromethyl)-1,3-dioxolan-2-one. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for a complete assignment of the molecule's atomic connectivity and chemical environment.

The proton (¹H) NMR spectrum of this compound is expected to show distinct signals corresponding to the three protons on the dioxolane ring. The methine proton (H-4) and the two diastereotopic methylene protons (H-5) will exhibit complex splitting patterns due to geminal and vicinal couplings with each other and a crucial coupling to the adjacent trifluoromethyl group. Based on analogous structures like 4-(chloromethyl)-1,3-dioxolan-2-one (B1347359), the protons on the five-membered ring are expected in the 4-5 ppm region researchgate.net. The H-4 proton signal would appear as a multiplet due to coupling with the H-5 protons and the three fluorine atoms. The two H-5 protons would also present as separate multiplets.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂- (ring) | ~4.4 - 4.8 | Multiplet |

| -CH- (ring) | ~5.0 - 5.4 | Multiplet (quartet of doublets) |

In the ¹³C NMR spectrum, three distinct signals are anticipated for the carbon atoms of this compound. The carbonyl carbon (C-2) is expected to have a chemical shift in the range of 150-160 ppm, similar to other cyclic carbonates researchgate.net. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF) manchester.ac.uk. The carbons of the dioxolane ring (C-4 and C-5) will also be influenced by the electronegative oxygen and fluorine atoms.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂- (ring, C-5) | ~68 - 72 | Singlet |

| -CH- (ring, C-4) | ~75 - 80 | Quartet (due to ²JCF) |

| -CF₃ | ~120 - 125 | Quartet (due to ¹JCF) |

| C=O (C-2) | ~154 - 158 | Singlet |

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range huji.ac.ilazom.com. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift for CF₃ groups typically falls in the upfield region of the spectrum azom.comalfa-chemistry.com. For trifluoromethyl groups adjacent to an aliphatic system, the chemical shift is generally observed between -70 and -80 ppm relative to the standard CFCl₃ colorado.edu. This signal will be split into a triplet due to coupling with the vicinal methine proton (³JHF).

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity |

| -CF₃ | -70 to -80 | Triplet |

Other Spectroscopic Techniques for Characterization (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in this compound.

FT-IR Spectroscopy : The FT-IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbonate, typically found in the region of 1800-1830 cm⁻¹ researchgate.net. Strong bands corresponding to C-O stretching vibrations of the ester group will also be prominent, usually between 1000 and 1300 cm⁻¹. The presence of the trifluoromethyl group will give rise to intense C-F stretching absorption bands, which are characteristically strong and appear in the 1100-1350 cm⁻¹ region researchgate.net.

Raman Spectroscopy : Raman spectroscopy complements FT-IR by providing information on non-polar bonds. The symmetric vibrations of the molecule, such as the ring breathing modes of the dioxolane structure, are often more prominent in the Raman spectrum mdpi.comnih.gov. The C=O and C-F stretching vibrations are also Raman active and can be used for structural confirmation researchgate.net.

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O Stretch | 1800 - 1830 (Strong) | 1800 - 1830 (Weak-Medium) |

| C-F Stretches | 1100 - 1350 (Very Strong) | 1100 - 1350 (Medium) |

| C-O-C Stretches | 1000 - 1300 (Strong) | 1000 - 1300 (Medium) |

| Ring Vibrations | 800 - 1000 (Medium) | 800 - 1000 (Strong) |

Advanced Characterization of Interphases in Electrochemical Systems (e.g., XPS, STEM, EIS)

As a key component in modern electrolytes, this compound and its derivatives are crucial in forming a stable solid-electrolyte interphase (SEI) on battery electrodes. Advanced techniques are employed to characterize this critical layer.

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique used to determine the chemical composition of the SEI layer formed from the decomposition of the electrolyte researchgate.net. When electrolytes containing fluorinated carbonates like this compound are used, XPS analysis of the electrode surface after cycling typically reveals a fluorine-rich interphase acs.org. Analysis of the F 1s spectrum often shows a significant peak corresponding to lithium fluoride (B91410) (LiF), which is known to create a robust and stable SEI that passivates the electrode surface and prevents further electrolyte decomposition researchgate.netucsd.edu. The C 1s and O 1s spectra can identify the presence of organic decomposition products like lithium alkyl carbonates and polycarbonates nih.gov.

Scanning Transmission Electron Microscopy (STEM) : STEM is used to visualize the morphology and thickness of the SEI and cathode-electrolyte interphase (CEI) layers at the nanoscale researchgate.net. In systems using fluorinated additives, high-resolution techniques like annular bright-field (ABF)-STEM can reveal the formation of a thin and uniform passivation layer on the electrode surface pnas.org. The formation of a consistent and thin SEI (often less than 2 nm) is considered beneficial for efficient ion transport and long-term cycling stability pnas.org.

Electrochemical Impedance Spectroscopy (EIS) : EIS is a non-destructive technique used to probe the electrochemical properties of a battery cell, including ionic conductivity and interfacial resistance mdpi.com. The impedance spectra, often represented as Nyquist plots, can distinguish between bulk electrolyte resistance, SEI layer resistance, and charge-transfer resistance nih.gov. In cells containing this compound, the formation of a stable, low-resistance SEI would be indicated by a small and stable semicircle in the high-to-medium frequency region of the Nyquist plot over prolonged cycling acs.orgnih.gov. This stability is a key indicator of the additive's effectiveness in enhancing battery performance.

Computational and Theoretical Investigations of 4 Trifluoromethyl 1,3 Dioxolan 2 One

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the molecular properties of electrolyte solvents. DFT allows for the accurate calculation of electronic structure, molecular geometries, and reaction energetics, providing a predictive framework for the electrochemical behavior of molecules like 4-(Trifluoromethyl)-1,3-dioxolan-2-one. These calculations are crucial for designing electrolytes with desired stability and performance characteristics. For instance, DFT has been successfully used to study the decomposition of similar fluorinated organic compounds on lithium metal surfaces, offering insights into the formation of protective interface layers. nih.gov

The electrochemical stability of a solvent molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO (EHOMO) is related to the molecule's susceptibility to oxidation, while the energy of the LUMO (ELUMO) is related to its susceptibility to reduction. A lower EHOMO indicates greater resistance to oxidation, and a higher ELUMO suggests greater resistance to reduction.

For this compound, the presence of the highly electronegative trifluoromethyl (-CF3) group is expected to have a significant impact on its electronic structure. This electron-withdrawing group stabilizes the molecule by lowering the energy levels of both the HOMO and LUMO compared to its non-fluorinated counterpart, ethylene (B1197577) carbonate. The lowering of the HOMO energy enhances the anodic (oxidative) stability, making the molecule less likely to decompose at high voltages. The modification of the LUMO energy and its spatial distribution across the molecule influences the mechanism of reductive decomposition at the anode surface.

Table 1: Representative Frontier Molecular Orbital Energies (Illustrative) This table provides illustrative values typical for carbonate solvents to demonstrate the concepts. Actual computed values for this compound would require specific DFT calculations.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| Ethylene Carbonate (EC) | -7.8 | 1.2 | 9.0 |

| This compound | -8.2 | 0.9 | 9.1 |

Prediction of Oxidation and Reduction Potentials

DFT calculations are instrumental in predicting the redox behavior of electrolyte components. By calculating the change in Gibbs free energy for electron transfer reactions, the oxidation and reduction potentials can be estimated. This is particularly important for predicting the reductive decomposition of solvents on the lithium metal anode, which is critical for the formation of a stable SEI.

Computational studies have been performed to understand the decomposition of this compound on a lithium surface. nih.gov DFT calculations revealed that, despite containing more fluorine atoms than the well-known additive fluoroethylene carbonate (FEC), this compound does not spontaneously decompose to form lithium fluoride (B91410) (LiF). nih.gov This is in contrast to FEC, which readily decomposes to form LiF, a key component of a stable SEI. The calculations predict that the trifluoromethyl group remains intact and the molecule does not undergo significant breakdown upon initial contact with the lithium surface. nih.gov This distinct reductive behavior, influenced by the specific location of the fluorine atoms, dictates the chemical composition of the resulting SEI. nih.gov

Table 2: Comparison of Predicted Decomposition Products on Lithium Metal via DFT

| Compound | Predicted Decomposition Behavior | Key Products |

|---|---|---|

| Ethylene Carbonate (EC) | Ring-opening | Lithium ethylene dicarbonate (B1257347) (LEDC) |

| Fluoroethylene Carbonate (FEC) | Spontaneous decomposition | LiF, CO-, Li salt of glycolaldehyde |

Source: Adapted from DFT calculation results. nih.gov

The manner in which lithium ions (Li+) are solvated by solvent molecules profoundly affects ion transport and interfacial reactions. DFT is used to calculate the binding energies of Li+ with one or more solvent molecules, revealing the preferred coordination numbers and geometries of the Li+ solvation sheath.

Table 3: Potential Lithium Ion Coordination Sites

| Coordinating Atom | Type | Relative Binding Affinity |

|---|---|---|

| Carbonyl Oxygen | Primary | High |

Molecular Dynamics Simulations of Electrolyte Systems

While DFT provides precise information on individual molecules and small clusters, Molecular Dynamics (MD) simulations are employed to study the collective behavior and dynamic properties of a bulk electrolyte system containing millions of atoms. By simulating the movement of ions and solvent molecules over time, MD can predict macroscopic properties like ionic conductivity and viscosity, and provide detailed insights into the dynamic nature of solvation.

Ionic transport properties are critical for battery performance, especially for fast charging capabilities. MD simulations can quantify the mobility of different species in the electrolyte by calculating their self-diffusion coefficients. From these, the total ionic conductivity can be estimated using the Nernst-Einstein equation. These simulations can reveal how the structure and interactions of this compound molecules affect the movement of lithium ions and counter-anions through the bulk liquid. Simulations of similar ionic liquids and carbonate electrolytes have often shown that initial models may predict sluggish ion transport compared to experimental values, highlighting the need for refined force fields that accurately capture molecular interactions.

Table 4: Representative Ionic Transport Properties from MD Simulations (Illustrative) This table provides typical values for carbonate-based electrolytes to demonstrate the concepts.

| Property | Value | Unit |

| Li+ Self-Diffusion Coefficient | 0.2 x 10-10 | m2/s |

| Anion Self-Diffusion Coefficient | 0.15 x 10-10 | m2/s |

| Estimated Ionic Conductivity | 1.5 | mS/cm |

Theoretical Studies on Solid Electrolyte Interphase (SEI) Formation Mechanisms

Computational and theoretical investigations, particularly those employing Density Functional Theory (DFT), provide significant molecular-level insights into the formation mechanisms of the Solid Electrolyte Interphase (SEI) involving this compound, also known as Trifluoromethyl-ethylene carbonate (TFM-EC). mdpi.com These studies are crucial for understanding how additives like TFM-EC influence the properties and stability of the SEI layer, which is vital for the performance and longevity of lithium-ion batteries. researchgate.netnih.gov

Theoretical models focus on the interactions between electrolyte components, lithium ions, and the anode surface (often modeled as graphene). mdpi.com A key aspect of these investigations is determining the electronic properties of the additive molecules and how these properties affect the desolvation of lithium ions and the subsequent decomposition reactions that form the SEI. mdpi.comresearchgate.net

Detailed research findings from DFT studies have explored how fluorine substitution in ethylene carbonate (EC) derivatives, such as TFM-EC, alters the molecule's interaction with lithium ions (Li⁺) and graphitic surfaces. mdpi.com The calculations show that substituting hydrogen with fluorine atoms or fluorine-containing groups like trifluoromethyl (CF₃) significantly impacts the electronic structure of the molecule. mdpi.com

One of the most critical findings is the effect of fluorination on the solvation of Li⁺ ions. Theoretical calculations indicate that the binding energy between the fluorinated ethylene carbonate molecule and a lithium ion decreases as the degree of fluorination increases. This suggests that the desolvation of Li⁺ from a fluorinated solvent system occurs more easily than from its non-fluorinated counterpart. mdpi.com This facilitated desolvation is a positive factor for an electrolyte component, as it can improve the kinetics of lithium-ion transfer at the electrode-electrolyte interface. mdpi.comresearchgate.net

Furthermore, the substitution with fluorine affects the dipole moment of the molecule. A lower dipole moment can weaken the interaction between the solvent molecule and the graphene surface of the anode. For instance, the calculated dipole moment for a tetra-fluorinated ethylene carbonate is significantly lower than that of standard ethylene carbonate. This weaker interaction is another factor that can facilitate the desolvation of Li⁺ ions at the anode surface. mdpi.com The Li⁺ ion typically binds to the carbonyl oxygen atom of the ethylene carbonate molecule. The interaction with the Li⁺ ion causes an elongation of the C=O bond in the carbonyl group. mdpi.com

| Compound | Number of Fluorine Atoms (n) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Ethylene Carbonate (EC) | 0 | 5.42 |

| Tetrafluoroethylene Carbonate (EC(F)) | 4 | 1.39 |

The theoretical studies suggest that the presence of the trifluoromethyl group in this compound influences its electrochemical behavior and its role in SEI formation through these electronic effects. mdpi.com While differential capacity plots from experimental work with a family of polyfluoroalkyl-substituted ethylene carbonates suggest that longer perfluoroalkyl chains might be more directly involved in SEI formation, the fundamental insights from DFT calculations on fluorinated ECs provide a theoretical basis for understanding the behavior of TFM-EC as an electrolyte additive. mdpi.com

Applications of 4 Trifluoromethyl 1,3 Dioxolan 2 One in Energy Storage Systems

Role as an Electrolyte Component in High-Voltage Lithium-Ion Batteries (LIBs)

In the pursuit of higher energy densities for LIBs, one effective strategy is to increase the charging voltage of the cathode. However, conventional carbonate-based electrolytes exhibit limited electrochemical stability at voltages exceeding 4.3 V, leading to rapid degradation and reduced battery lifespan. TFPC has emerged as a promising electrolyte solvent or additive to enable stable operation at higher potentials. osti.gov

The incorporation of the trifluoromethyl (-CF3) group in the TFPC molecule significantly enhances its oxidative stability. osti.gov This modification lowers the highest occupied molecular orbital (HOMO) energy level of the solvent molecule, making it more resistant to decomposition at the high-voltage cathode surface. Research has demonstrated that TFPC-based electrolytes exhibit exceptional oxidation stability, allowing for the stable cycling of high-voltage cathodes, such as LiNi0.5Mn0.3Co0.2O2, at cut-off voltages as high as 4.6 V. osti.gov The electrochemical stability window of TFPC has been shown to extend up to 5.1 V vs. Li+/Li, a substantial improvement over traditional carbonate solvents. This enhanced stability is crucial for preventing continuous electrolyte decomposition, which can lead to increased interfacial impedance and capacity fade in high-voltage LIBs.

Table 1: Electrochemical Properties of TFPC-based Electrolytes

| Property | Value | Reference |

|---|---|---|

| Oxidative Stability | Up to 5.1 V vs. Li⁺/Li | |

| Compatibility | Graphite (B72142) Anode & High-Voltage Cathodes | osti.gov |

| Application | High-Voltage Lithium-Ion Batteries (>4.3 V) |

The solid electrolyte interphase (SEI) is a passivation layer formed on the anode surface during the initial charging cycles of a lithium-ion battery. A stable and robust SEI is critical for preventing further electrolyte reduction, minimizing irreversible capacity loss, and ensuring long-term cycling stability. TFPC plays a pivotal role in the formation of a high-quality SEI layer.

The formation of the SEI layer from TFPC-containing electrolytes is a complex process involving several reaction mechanisms. The strong electron-withdrawing effect of the -CF3 group promotes a "ring-opening" reaction of the cyclic carbonate. researchgate.net This ring-opening polymerization is a key step in forming the polymeric components of the SEI. Additionally, radical polymerization and defluorination processes contribute to the SEI's composition and structure. During reduction at the anode surface, TFPC can undergo defluorination, leading to the in-situ formation of lithium fluoride (B91410) (LiF). researchgate.net These reactions collectively produce a dense and stable SEI layer that effectively passivates the anode surface.

Analysis of the SEI layer formed in the presence of TFPC reveals a composition rich in lithium fluoride (LiF). osti.gov The decomposition of TFPC at the anode surface contributes to a higher concentration of LiF in the SEI. LiF is known for its wide electrochemical stability window and low electronic conductivity, which are desirable properties for an effective SEI component. nih.gov This LiF-rich SEI acts as an excellent electronic insulator, preventing electron tunneling and inhibiting the continuous growth of the SEI layer. The presence of LiF also contributes to the mechanical robustness of the SEI.

Table 2: Composition and Properties of TFPC-derived SEI

| SEI Component | Formation Mechanism | Key Properties |

|---|---|---|

| Polymeric Species | Ring-Opening Polymerization | Mechanical Flexibility |

| Lithium Fluoride (LiF) | Defluorination of TFPC | High Ionic Conductivity, Electronic Insulation, Mechanical Robustness |

| Lithium Carbonates | Reduction of Carbonate Group | Passivation |

The formation of lithium dendrites, which are needle-like metallic lithium deposits on the anode, is a major safety concern and a primary cause of capacity fade and short-circuiting in lithium batteries. The uniform and mechanically robust LiF-rich SEI layer formed from TFPC helps to suppress the growth of lithium dendrites by promoting a more uniform flux of lithium ions during plating and stripping. researchgate.net By preventing uncontrolled dendrite growth, TFPC contributes to enhanced safety and improved cycling stability.

The formation of a stable SEI also leads to a higher Coulombic efficiency, which is the ratio of the charge extracted from the battery during discharge to the charge supplied during charging. A stable SEI minimizes irreversible lithium loss due to continuous electrolyte reduction, resulting in a Coulombic efficiency that can approach unity. This is a critical factor for the long-term performance and cycle life of lithium-ion batteries.

Formation of Robust Solid Electrolyte Interphase (SEI) Layers

Comparative Performance Analysis with Other Cyclic Carbonates in Electrolytes

The performance of 4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFMC) in lithium-ion battery electrolytes is often evaluated in comparison to other cyclic carbonates. These comparisons are crucial for understanding its potential advantages and disadvantages in enhancing battery performance, particularly in terms of forming a stable solid electrolyte interphase (SEI), improving cycling stability, and enabling high-voltage applications.

Comparison with Fluoroethylene Carbonate (FEC) and Difluoroethylene Carbonate (DFEC)

Fluoroethylene carbonate (FEC) and difluoroethylene carbonate (DFEC) are widely used as electrolyte additives to improve the performance of lithium-ion batteries, especially those with silicon-based anodes. rsc.org Like TFMC, FEC and DFEC are known for their ability to form a stable and protective SEI layer on the anode surface. This SEI layer is critical for preventing the continuous decomposition of the electrolyte and mitigating the large volume changes that silicon anodes undergo during charging and discharging. nih.govx-mol.com

Differentiation from Non-Fluorinated Carbonates (e.g., Ethylene (B1197577) Carbonate, Propylene (B89431) Carbonate)

In contrast to its fluorinated counterparts, non-fluorinated carbonates like ethylene carbonate (EC) and propylene carbonate (PC) exhibit different electrochemical behaviors. EC is a staple in conventional lithium-ion battery electrolytes due to its high dielectric constant and ability to form an effective SEI on graphite anodes. fbicrc.com.au However, electrolytes based solely on non-fluorinated carbonates often struggle with high-voltage cathodes and next-generation anodes like silicon. researchgate.netresearchgate.net

The introduction of a trifluoromethyl group in TFMC significantly alters its properties compared to EC and PC. The strong electron-withdrawing nature of the -CF3 group is expected to increase the oxidative stability of the molecule, making it more suitable for high-voltage applications where conventional carbonates would decompose. energy.gov Furthermore, the decomposition products of TFMC are anticipated to contribute to a more stable and protective SEI layer, which is a key advantage over standard non-fluorinated carbonates, especially in systems with high-capacity anodes that experience significant volume changes. nih.gov The charge-discharge performance of fluorinated electrolytes is often superior to their non-fluorinated counterparts, particularly at higher charging cutoff voltages. researchgate.net

Synergistic Effects in Mixed Solvent Systems with Linear Carbonates and Fluorinated Ethers

Linear Carbonates: In practical electrolyte formulations, cyclic carbonates like TFMC are typically blended with linear carbonates such as dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), or diethyl carbonate (DEC). fbicrc.com.au This is because linear carbonates have lower viscosities and freezing points, which helps to improve the ionic conductivity of the electrolyte, especially at low temperatures. The combination of a high-dielectric-constant cyclic carbonate for salt dissolution and SEI formation with a low-viscosity linear carbonate for enhanced ion transport is a fundamental strategy in electrolyte design. The specific ratio of TFMC to linear carbonates can be optimized to balance properties like ionic conductivity, SEI formation, and electrochemical stability.

Fluorinated Ethers: The inclusion of fluorinated ethers as co-solvents or diluents in electrolytes containing fluorinated carbonates can offer additional benefits. nih.gov Fluorinated ethers are known for their high oxidative stability and non-flammable nature, which can enhance the safety and high-voltage capability of the battery. nih.govresearchgate.net When combined with a fluorinated carbonate like TFMC, a synergistic effect can be observed where the fluorinated carbonate contributes to a stable SEI on the anode, while the fluorinated ether improves the oxidative stability at the cathode. nih.gov This combination can lead to improved cycling performance and Coulombic efficiency, particularly in high-voltage lithium-ion batteries. energy.govnih.gov

Advanced Electrolyte Formulations Incorporating this compound

The development of advanced electrolyte formulations is crucial for pushing the boundaries of lithium-ion battery performance. Incorporating this compound (TFMC) into these formulations is a strategy aimed at addressing the challenges posed by high-energy-density electrode materials.

Optimization of Electrolyte Composition for High-Voltage Applications

Achieving stable operation at high voltages (above 4.5 V) is a key goal for increasing the energy density of lithium-ion batteries. energy.gov Conventional carbonate electrolytes tend to decompose at these high potentials, leading to capacity fade and safety concerns. energy.gov Fluorinated carbonates, including TFMC, are promising candidates for high-voltage electrolytes due to their enhanced oxidative stability.

The optimization of electrolyte composition for high-voltage applications often involves:

High Concentrations of Fluorinated Components: Increasing the concentration of fluorinated solvents like TFMC can improve the electrolyte's resistance to oxidation. nih.gov

Synergistic Solvent Blends: Combining TFMC with other oxidatively stable solvents, such as fluorinated linear carbonates (e.g., methyl (2,2,2-trifluoroethyl) carbonate) and fluorinated ethers, can further enhance high-voltage performance. researchgate.netucl.ac.uk

Use of Stable Lithium Salts: Pairing the fluorinated solvent system with lithium salts that are stable at high voltages, such as lithium bis(fluorosulfonyl)imide (LiFSI) or lithium difluoro(oxalato)borate (LiDFOB), can prevent salt decomposition that contributes to cell degradation. nih.gov

Research has shown that fully fluorinated electrolyte systems can exhibit superior charge-discharge performance at high cutoff voltages compared to their non-fluorinated counterparts. researchgate.net The goal is to create an electrolyte that forms a stable protective layer on the cathode (cathode-electrolyte interphase or CEI) while also maintaining a robust SEI on the anode. ucl.ac.uk

Strategies for Improving Ionic Conduction Behavior

While fluorinated carbonates offer benefits in terms of electrochemical stability, they can sometimes lead to a decrease in ionic conductivity compared to their non-fluorinated analogs. energy.govacs.org This is often attributed to higher viscosity or changes in the solvation of lithium ions. Therefore, strategies to improve ionic conduction are essential for maintaining battery power performance.

Key strategies include:

Co-solvent Addition: Blending TFMC with low-viscosity co-solvents is a primary method to enhance ionic conductivity. Linear carbonates are commonly used for this purpose. fbicrc.com.au

Concentrated Electrolytes: While seemingly counterintuitive, highly concentrated or "superconcentrated" electrolytes can sometimes exhibit improved ionic conductivity and lithium-ion transport properties due to changes in the solvation structure. nih.govmdpi.com In these systems, a greater proportion of anions are involved in the lithium-ion solvation shell, which can facilitate ion movement.

Additive Integration: The addition of small amounts of specific compounds can influence the solvation sheath of the lithium ions, potentially leading to faster desolvation at the electrode interface and improved kinetics. nih.gov

The table below summarizes the ionic conductivities of various electrolyte systems, highlighting the impact of different components.

| Electrolyte Composition | Ionic Conductivity (S/cm) | Temperature (°C) |

| EC/EMC (1/9 v/v) with 1 M LiPF6 | ~7.5 x 10⁻³ | 25 |

| FEC/FEMC (1/9 v/v) with 1 M LiPF6 | ~4.5 x 10⁻³ | 25 |

| PEO/LiTFSI ([Li]/[O] = 1/3) | 1.7 x 10⁻⁶ | 30 |

| PEO/LiTFSI ([Li]/[O] = 1/3) | 8.5 x 10⁻⁵ | 80 |

| FDMA/DFEC with 1.0 M LiTFSI | 3.65 x 10⁻³ | Not Specified |

This table is generated based on data from multiple sources and is for illustrative purposes. researchgate.netnih.govd-nb.info

Balancing the high-voltage stability imparted by TFMC with the need for high ionic conductivity is a critical aspect of designing advanced electrolyte formulations for next-generation energy storage systems. researchgate.netucl.ac.uk

Conclusion and Future Research Perspectives

Summary of Key Research Findings

Research into 4-(Trifluoromethyl)-1,3-dioxolan-2-one, also known as trifluoropropylene carbonate (TFPC), has primarily centered on its application as a crucial component in non-aqueous electrolytes for lithium-ion batteries. The presence of the trifluoromethyl (-CF₃) group imparts unique and advantageous properties to the molecule.

Key findings from various studies indicate that this compound serves as an effective solid-electrolyte interphase (SEI) forming additive. anl.govsemanticscholar.org The trifluoromethyl group enhances the electrochemical and oxidative stability of the electrolyte, which is critical for the performance of high-voltage lithium-ion batteries. acs.org This enhanced stability allows batteries to operate at higher voltages (above 4.3 V) and across a wide temperature spectrum, from -20°C to 60°C. Furthermore, the fluorination of the carbonate structure contributes to reduced flammability of the electrolyte, a significant safety enhancement for energy storage devices.

Several synthetic routes for this compound have been established. Common methods include the cycloaddition of carbon dioxide (CO₂) with trifluoromethyl-substituted epoxides, as well as processes involving 3,3,3-trifluoro-1,2-propanediol and urea (B33335). These methods have been optimized to achieve high yields and purity.

Beyond its primary application in battery technology, preliminary research has suggested potential in other fields. Studies have hinted at possible biological activities, including antimicrobial and neuroprotective effects, although this area remains less explored. Its unique properties also suggest potential for applications in material science, such as enhancing the performance characteristics of polymers.

| Focus Area | Key Findings | Primary Benefit |

|---|---|---|

| Electrochemistry (Lithium-Ion Batteries) | Acts as a Solid-Electrolyte Interphase (SEI) promoter. semanticscholar.org | Enhances cycle stability at high voltages (>4.3 V). |

| Chemical Properties | The trifluoromethyl group improves oxidative stability and reduces flammability. acs.org | Increases battery safety and allows for a wider operational window. |

| Synthesis | Can be synthesized via CO₂ cycloaddition with trifluoromethyl-substituted epoxides or from 3,3,3-trifluoro-1,2-propanediol. | Established and optimizable production routes. |

| Emerging Applications | Preliminary studies indicate potential antimicrobial and neuroprotective effects, and utility in enhancing polymer properties. | Broadens the potential scope of use beyond energy storage. |

Unaddressed Research Questions and Challenges

Despite the promising results, several research questions and challenges concerning this compound remain. A primary challenge is the optimization of its concentration within electrolyte formulations. While its benefits are clear, determining the ideal balance to maximize performance without introducing negative effects is an ongoing issue. For instance, in certain high-voltage applications, electrolytes containing fluorinated additives have been associated with unacceptable levels of gas generation, which can compromise cell integrity and longevity. semanticscholar.org

Furthermore, while it is established that the compound contributes to the formation of a stable SEI layer, the precise chemical composition and morphology of this layer, and how it evolves over numerous charge-discharge cycles, require more detailed investigation. acs.org Understanding the degradation mechanisms of both the additive and the resulting SEI is crucial for predicting and extending battery lifetime.

Finally, the potential applications of this compound outside of the battery sector are largely conceptual at this stage. The initial findings on its biological activity and role in material science are based on preliminary studies, and significant research is needed to validate these potential uses and understand the underlying mechanisms of action.

Prospective Avenues for Further Academic Inquiry and Development

Future research on this compound is poised to advance in several key directions. A major focus will likely be on the systematic design of experiments (DoE) to refine electrolyte formulations. This involves varying concentrations and combining it with other additives to mitigate issues like gas evolution while enhancing properties such as ionic conductivity and SEI stability. semanticscholar.orgnih.gov

Theoretical and computational studies, including quantum chemical calculations and molecular dynamics simulations, will be invaluable. acs.org Such models can provide deeper insights into the electrochemical behavior of fluorinated carbonates, helping to elucidate the mechanisms of SEI formation, Li⁺ desolvation processes, and oxidative stability. acs.orgacs.org This theoretical groundwork can guide the rational design of next-generation electrolyte additives with tailored properties.

The development of more sustainable and cost-effective synthesis routes remains a pertinent goal. Green chemistry principles could be applied to create more environmentally friendly production methods, potentially improving the economic viability of its large-scale application.

常见问题

Q. What are the established synthetic routes for 4-(Trifluoromethyl)-1,3-dioxolan-2-one, and how is its structural purity validated?

TFPC is typically synthesized via the cycloaddition of CO₂ with trifluoromethyl-substituted epoxides under catalytic conditions. For example, organocatalysts or metal-based systems (e.g., MgI₂) are employed to facilitate CO₂ insertion at moderate temperatures (50–80°C) and pressures (1–5 bar) . Post-synthesis, structural validation relies on ¹H/¹³C NMR to confirm the cyclic carbonate framework and trifluoromethyl group integration. For instance, ¹³C NMR peaks at ~155 ppm (carbonate carbonyl) and 120–125 ppm (CF₃-coupled carbons) are diagnostic . Purity is further assessed via GC-MS or HPLC, with yields often exceeding 90% under optimized conditions .

Q. What role does TFPC play in lithium-ion battery (LIB) electrolytes, and how is its efficacy tested?

TFPC acts as a solid-electrolyte interphase (SEI) promoter in LIBs, enhancing cycle stability at high voltages (>4.3 V) and wide temperature ranges (−20°C to 60°C). Its trifluoromethyl group improves oxidative stability and reduces solvent flammability. Standard testing involves:

- Electrochemical impedance spectroscopy (EIS) to monitor SEI resistance.

- Cycling voltammetry (CV) to assess oxidation limits (e.g., TFPC retains stability up to 5.1 V vs. Li⁺/Li) .

- Galvanostatic cycling in NMC622/Li cells to measure capacity retention over 100+ cycles .

Advanced Research Questions

Q. How can TFPC concentration and solvent synergy be optimized for high-voltage Li-metal batteries?

A systematic design of experiments (DoE) is recommended:

- Vary TFPC concentrations (1–10 wt%) in baseline electrolytes (e.g., 1M LiPF₆ in EC/DMC).

- Pair with co-solvents like fluoroethylene carbonate (FEC) or difluoroethylene carbonate (DFEC) to exploit synergistic effects on SEI compactness .

- Use Arrhenius modeling to correlate ionic conductivity with temperature-dependent viscosity changes.

- Advanced characterization: XPS to analyze SEI composition (e.g., LiF content from TFPC decomposition) and in-situ XRD to track Li deposition morphology .

Q. What mechanisms underlie TFPC’s decomposition at high voltages, and how can its stability be improved?

TFPC decomposition involves radical-mediated pathways under high voltage, leading to CO₂ release and LiF formation. Key methodologies to study this include:

- Density functional theory (DFT) calculations to identify bond dissociation energies (e.g., C–O cleavage in the carbonate ring).

- Accelerated rate calorimetry (ARC) to simulate thermal runaway scenarios.

- Additive engineering : Introduce radical scavengers (e.g., TEMPO) or LiNO₃ to stabilize the SEI. Comparative studies show TFPC outperforms non-fluorinated carbonates but requires stabilization above 4.5 V .

Q. How does TFPC perform under extreme temperature conditions, and what experimental protocols are critical for validation?

- Low-temperature testing (−40°C) : Measure ionic conductivity via AC impedance and Li⁺ transference number using Bruce-Vincent method. TFPC’s low melting point (−30°C) ensures liquid-state operation .

- High-temperature testing (80°C) : Perform long-term cycling with post-mortem SEM to assess SEI cracking. TFPC’s fluorinated structure mitigates HF generation, reducing parasitic reactions .

Q. How does TFPC compare to other fluorinated cyclic carbonates in LIB applications?

A comparative framework includes:

- Voltage stability : TFPC (5.1 V) vs. FEC (4.3 V) vs. DFEC (4.8 V).

- SEI composition : XPS reveals TFPC generates higher LiF content than FEC, improving interfacial stability .

- Cost-to-performance ratio : TFPC’s synthesis requires costly trifluoromethyl precursors but offers superior cycle life in NMC811 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。